molecular formula C12H22N2O B11768934 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane

3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B11768934
M. Wt: 210.32 g/mol
InChI Key: OPQXMHJJWZSUCU-UHFFFAOYSA-N
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Description

3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound features a unique bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. Such structures are of significant interest in the field of drug discovery due to their potential bioactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed reactions of aziridines. This approach allows for the formation of the bicyclic structure with high stereoselectivity . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow chemistry techniques. These methods allow for the continuous production of the compound with high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen heterocycle and the bicyclic structure .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents such as thionyl chloride .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines .

Mechanism of Action

The mechanism of action of 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen heterocycle in the compound allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

3-(azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H22N2O/c1-2-10(5-7-13-6-1)14-8-11-3-4-12(9-14)15-11/h10-13H,1-9H2

InChI Key

OPQXMHJJWZSUCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)N2CC3CCC(C2)O3

Origin of Product

United States

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